
1,3,4-Thiadiazole, 2-ethoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 . It has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .
Synthesis Analysis
A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Chemical Reactions Analysis
The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Properties
1,3,4-Thiadiazole compounds have been extensively investigated for their antimicrobial and antiproliferative activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have shown significant biological activities, including DNA protective ability against oxidative damage and antimicrobial action against specific pathogens. Some compounds exhibited cytotoxicity against cancer cell lines, indicating their potential in chemotherapy strategies (Gür et al., 2020). Additionally, novel 1,3,4-thiadiazole derivatives synthesized for antimicrobial purposes demonstrated significant activity against a range of microorganisms, underscoring their potential as antimicrobial drugs (Shehadi et al., 2022).
Anticancer Activities
The structural versatility of 1,3,4-thiadiazoles allows for their use in combating various human cancers. Their pharmacological significance is highlighted by their actions as diuretic, antibacterial, antifungal, and notably, anticancer agents. The molecular targets of these compounds include a variety of enzymes, demonstrating their broad biological activities and potential in cancer therapy (Matysiak, 2015).
Fungicidal and Antiviral Activities
5-Methyl-1,2,3-thiadiazoles synthesized via Ugi reaction exhibited notable fungicidal and antiviral activities, providing a basis for further research in pesticide development. These compounds showed broad-spectrum activities against fungi and demonstrated potential antivirus activities, underscoring their significance in developing new pesticidal agents (Zheng et al., 2010).
Enzyme Inhibition
Thiadiazole derivatives have also been identified as potent β-glucuronidase inhibitors, showcasing superior activity potential compared to standard drugs. This activity suggests their application in diseases where β-glucuronidase plays a role, providing a new avenue for therapeutic intervention (Taha et al., 2019).
Scaffold for Antimicrobial Agents
2-Amino-1,3,4-thiadiazole has been spotlighted as a promising scaffold for antimicrobial agents. This moiety's versatility and reactivity make it an attractive candidate for drug synthesis, with several derivatives showing higher antimicrobial activity compared to standard drugs (Serban et al., 2018).
Mécanisme D'action
The proposed biological activities of 1,3,4-thiadiazole derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 1,3,4-Thiadiazole, 2-ethoxy-5-methyl- can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["2-Amino-5-methylthiazole", "Ethyl bromoacetate", "Hydrazine hydrate", "Sulfuric acid", "Sodium hydroxide", "Potassium permanganate", "Acetic anhydride", "Ethanol"], "Reaction": ["Step 1: 2-Amino-5-methylthiazole is reacted with ethyl bromoacetate in the presence of sodium hydroxide to form ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate.", "Step 2: Ethyl 2-(5-methyl-1,3-thiazol-2-yl)acetate is then reacted with hydrazine hydrate in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)hydrazine.", "Step 3: 2-(5-methyl-1,3-thiazol-2-yl)hydrazine is then reacted with potassium permanganate in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)hydrazine-1,1-dioxide.", "Step 4: 2-(5-methyl-1,3-thiazol-2-yl)hydrazine-1,1-dioxide is then reacted with acetic anhydride in the presence of sulfuric acid to form 2-(5-methyl-1,3-thiazol-2-yl)acetic anhydride.", "Step 5: 2-(5-methyl-1,3-thiazol-2-yl)acetic anhydride is then reacted with ethanol in the presence of sodium hydroxide to form 1,3,4-Thiadiazole, 2-ethoxy-5-methyl-."] } | |
Numéro CAS |
1925-77-5 |
Formule moléculaire |
C5H8N2OS |
Poids moléculaire |
144.192 |
Nom IUPAC |
2-ethoxy-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2OS/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3 |
Clé InChI |
KZMTXSMQAHOEHY-UHFFFAOYSA-N |
SMILES |
CCOC1=NN=C(S1)C |
Synonymes |
1,3,4-Thiadiazole, 2-ethoxy-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-[1,2]oxazolo[4,3-e]benzotriazole](/img/structure/B592669.png)
![1-[(1R,2S,3S)-3-Azido-2-hydroxycyclopentyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B592670.png)
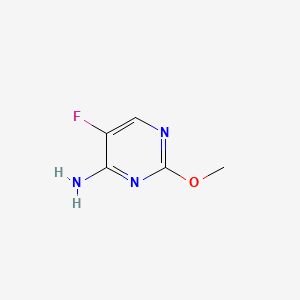
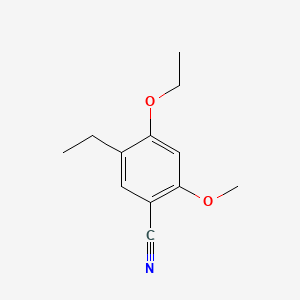

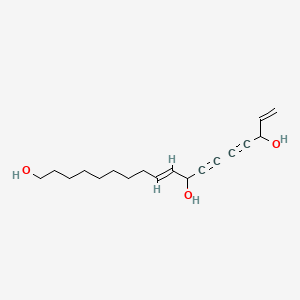


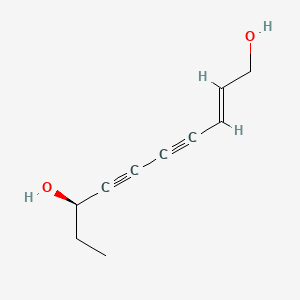
![Methyl (2S)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B592689.png)
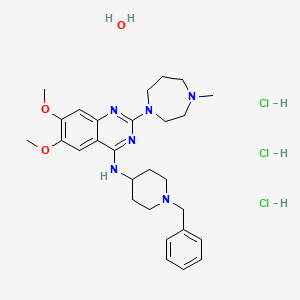

![2-benzyl-5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol](/img/structure/B592692.png)